![molecular formula C29H22Cl2N2 B12623803 2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline CAS No. 917804-91-2](/img/structure/B12623803.png)
2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with phenyl and chlorophenyl groups, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dichlorobenzaldehyde with aniline derivatives under controlled conditions. The reaction is often catalyzed by Lewis acids such as phenylboronic acid, which facilitates the formation of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.
化学反应分析
Types of Reactions
2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to its amine derivatives.
Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of 2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
- 2,6-Bis(4-chlorophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one
- 2,4-Bis(4-chlorophenyl)-6-chloropyridine
- 2,2-Bis(4-chlorophenyl)acetic acid
Uniqueness
Compared to similar compounds, 2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline stands out due to its unique combination of phenyl and chlorophenyl groups attached to the pyridine ring. This structural arrangement imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions .
属性
CAS 编号 |
917804-91-2 |
|---|---|
分子式 |
C29H22Cl2N2 |
分子量 |
469.4 g/mol |
IUPAC 名称 |
2-[2,6-bis(4-chlorophenyl)-4-phenyl-4H-pyridin-1-yl]aniline |
InChI |
InChI=1S/C29H22Cl2N2/c30-24-14-10-21(11-15-24)28-18-23(20-6-2-1-3-7-20)19-29(22-12-16-25(31)17-13-22)33(28)27-9-5-4-8-26(27)32/h1-19,23H,32H2 |
InChI 键 |
GHZVWIBNALEEAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4N)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (3S)-3-{[4-(cyclopentylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12623726.png)
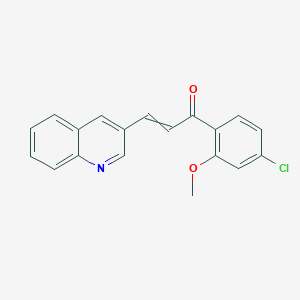

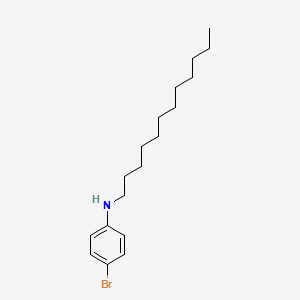
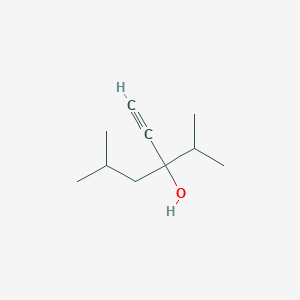
![1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide](/img/structure/B12623745.png)
![4-{[(Pyridin-3-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12623753.png)

![5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B12623775.png)
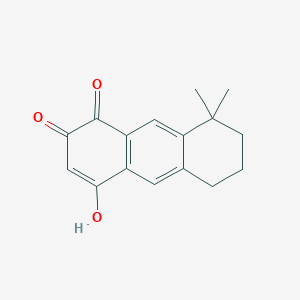
![(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12623781.png)
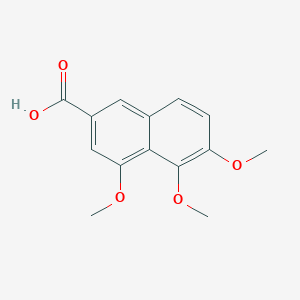
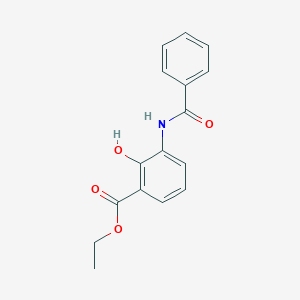
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)
